molecular formula C12H13ClO2 B3058797 Methyl 1-(4-chlorophenyl)cyclobutane-1-carboxylate CAS No. 918873-02-6

Methyl 1-(4-chlorophenyl)cyclobutane-1-carboxylate

Cat. No.: B3058797
CAS No.: 918873-02-6
M. Wt: 224.68
InChI Key: LOXYXXQJXJRMDF-UHFFFAOYSA-N
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Description

Methyl 1-(4-chlorophenyl)cyclobutane-1-carboxylate is an organic compound with the molecular formula C12H13ClO2 It is a derivative of cyclobutane, featuring a methyl ester group and a 4-chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-chlorophenyl)cyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzyl chloride with cyclobutanone in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and esterification processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-pressure reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-chlorophenyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The 4-chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Methyl 1-(4-chlorophenyl)cyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential pharmacological properties is ongoing, with interest in its effects on various biological targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 1-(4-chlorophenyl)cyclobutane-1-carboxylate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the context of its application, such as its use in medicinal chemistry or material science.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(4-bromophenyl)cyclobutane-1-carboxylate
  • Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate
  • Methyl 1-(4-methylphenyl)cyclobutane-1-carboxylate

Uniqueness

Methyl 1-(4-chlorophenyl)cyclobutane-1-carboxylate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in specific synthetic applications and research studies where the chlorine substituent plays a crucial role.

Properties

IUPAC Name

methyl 1-(4-chlorophenyl)cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c1-15-11(14)12(7-2-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXYXXQJXJRMDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70737154
Record name Methyl 1-(4-chlorophenyl)cyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918873-02-6
Record name Methyl 1-(4-chlorophenyl)cyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 1-(4-chlorophenyl)cyclobutanecarboxylic acid (5.0 g, 23.73 mmol) in anhydrous methanol was added 1 mL of the concentration of sulfuric acid. The mixture was refluxed for overnight. The mixture was neutralized to pH 4-5 with sodium carbonate. The solvent was evaporated. The residue was dissolved in ethyl acetate (50 mL), washed with brine (3×10 mL), dried over MgSO4. The crude product was used for the next reaction without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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